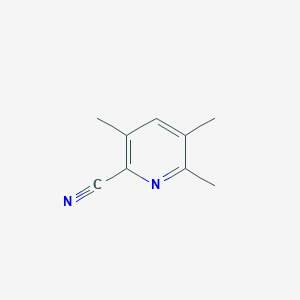

3,5,6-Trimethylpyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

859832-15-8 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,5,6-trimethylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H10N2/c1-6-4-7(2)9(5-10)11-8(6)3/h4H,1-3H3 |

InChI Key |

YMGPYGFIYUYPGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)C#N)C |

Origin of Product |

United States |

Contextualization Within the Pyridine and Nitrile Chemical Landscape

The chemical identity of 3,5,6-trimethylpyridine-2-carbonitrile is defined by its two core components: the pyridine (B92270) ring and the nitrile functional group.

The pyridine ring is a six-membered aromatic heterocycle structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. researchgate.net This nitrogen atom imparts distinct properties, including basicity and the ability to participate in hydrogen bonding, which makes the pyridine scaffold a ubiquitous feature in a vast range of natural products, such as vitamins and alkaloids, and synthetic compounds. researchgate.netnih.gov Pyridine derivatives are fundamental in organic chemistry, serving not only as solvents and reagents but also as core structural motifs in pharmaceuticals and agrochemicals. nih.govresearchgate.net

The nitrile functional group consists of a carbon atom triple-bonded to a nitrogen atom (−C≡N). wikipedia.org This group is strongly polarized and contains an electrophilic carbon atom, making it a reactive site for nucleophilic addition. pressbooks.pub Nitriles are considered versatile synthetic intermediates because the cyano group can be transformed into various other functionalities, including carboxylic acids, amides, and amines, through reactions like hydrolysis and reduction. researchgate.netebsco.com

| General Properties of Parent Scaffolds | ||

| Compound | Key Features | Significance in Organic Chemistry |

| Pyridine | Aromatic, heterocyclic, weakly basic, polar solvent. | Core component of numerous bioactive molecules, ligands in catalysis, versatile chemical building block. nih.govyoutube.com |

| Acetonitrile (B52724) (a simple nitrile) | Polar aprotic solvent, linear C≡N bond, electrophilic carbon. | Common solvent, versatile precursor for synthesizing other functional groups. ebsco.com |

Significance of Substituted Pyridines and Nitriles As Synthetic Intermediates and Scaffolds

The strategic placement of substituents on a pyridine (B92270) ring is a cornerstone of modern drug design and materials science. Substituted pyridines are recognized as important components of biologically active molecules. nih.gov The specific arrangement and electronic nature of these substituents can fine-tune the molecule's physical, chemical, and biological properties.

The presence of multiple methyl groups and a nitrile group on the pyridine core, as seen in 3,5,6-trimethylpyridine-2-carbonitrile, creates a unique chemical entity.

The Pyridine Scaffold : It provides a rigid, planar framework that can orient substituents in defined spatial arrangements, which is crucial for molecular recognition and binding to biological targets. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov

The Nitrile as a Synthetic Handle : The nitrile group is a valuable functional group in synthetic chemistry. ebsco.com Its presence on the pyridine ring opens up numerous possibilities for further chemical modification. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. pressbooks.pub This versatility makes nitrile-substituted pyridines powerful intermediates for building more complex molecular structures. researchgate.net

Therefore, molecules like this compound are significant not necessarily as final products but as versatile building blocks (intermediates) for constructing larger, more complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and functional materials. researchgate.netgrandviewresearch.com

Derivatization and Advanced Functionalization Strategies

Multi-Component Reactions Utilizing 3,5,6-Trimethylpyridine-2-carbonitrile as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. While specific MCRs starting with this compound are not extensively documented, its structural motifs are present in products of well-established MCRs for pyridine (B92270) synthesis.

For example, the Hantzsch pyridine synthesis and its variations involve the condensation of a β-ketoester, an aldehyde, and a nitrogen source, often ammonia (B1221849) or an equivalent nih.gov. A modified approach, a four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate, is a common method for synthesizing polysubstituted 2-amino-3-cyanopyridines whiterose.ac.ukresearchgate.net. These reactions highlight the feasibility of constructing the core trimethyl-substituted cyanopyridine structure in a multi-component fashion.

Conversely, this compound itself could potentially serve as a building block in subsequent MCRs. The nitrile group could participate in reactions, for instance, with isocyanides and other components in Passerini or Ugi-type reactions, although this would likely require prior modification of the nitrile to a more reactive intermediate.

The following table presents a generalized scheme for a multi-component synthesis of a polysubstituted pyridine, illustrating the types of starting materials that converge to form such scaffolds.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst (Example) | Product Type |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Copper Nanoparticles whiterose.ac.uk | 2-Amino-3-cyanopyridine |

| β-Ketoester | Aldehyde | Ammonia | - | (Often acid or base) | Dihydropyridine |

| 1,3-Dicarbonyl | Aldehyde | Malononitrile | Alcohol | Doped Animal Bone Meal taylorfrancis.com | 3-Cyanopyridine |

Generation of Libraries for Chemical Space Exploration

The generation of chemical libraries based on a core scaffold like this compound is a key strategy in drug discovery and materials science to explore a wide range of chemical diversity and identify compounds with desired properties.

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds in a systematic manner. Starting from this compound, a library of derivatives could be generated by reacting it with a diverse set of building blocks.

For example, the nitrile group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a library of amines to generate a diverse set of amides. Alternatively, the nitrile could be reduced to an amine, which could then be acylated or alkylated with various reagents.

If a halogenated precursor of this compound is used, a library could be constructed by performing a series of parallel Suzuki-Miyaura or Sonogashira coupling reactions with a diverse set of boronic acids or alkynes, respectively. This approach would introduce a wide variety of substituents at a specific position on the pyridine ring.

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of chemical libraries, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion taylorfrancis.commdpi.comrscf.ru.

To apply SPOS to the generation of a library based on this compound, the scaffold would first need to be attached to a solid support (resin). This could be achieved, for example, if one of the methyl groups were functionalized with a linking group, such as a hydroxyl or carboxyl group. Once attached to the resin, the pyridine scaffold could be subjected to a series of reactions to introduce diversity.

For instance, if a resin-bound this compound analogue were available, the nitrile group could be transformed as described in the previous section. Alternatively, if a resin-bound precursor with a reactive site on the pyridine ring (e.g., a halogen) were used, this site could be elaborated through various coupling reactions. After the desired transformations are complete, the final products are cleaved from the resin and collected for screening. This method is particularly amenable to automation, allowing for the high-throughput synthesis of large libraries of compounds nih.govacs.org.

The table below outlines a conceptual solid-phase synthesis workflow for generating a library from a functionalized this compound scaffold.

| Step | Description | Purpose |

| 1. Immobilization | Covalent attachment of a functionalized this compound derivative to a solid support (resin). | Anchoring the scaffold for subsequent reactions and simplified purification. |

| 2. Derivatization | Reaction of the immobilized scaffold with a diverse set of reagents (e.g., through coupling reactions or modifications of the nitrile group). | Introduction of molecular diversity. |

| 3. Cleavage | Release of the final products from the solid support. | Isolation of the library of compounds. |

| 4. Purification | Removal of any remaining impurities. | To obtain pure compounds for biological or material screening. |

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution NMR Spectroscopy for Complex Derivative Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the unambiguous structural confirmation of 3,5,6-trimethylpyridine-2-carbonitrile and its derivatives. Techniques such as ¹H NMR and ¹³C NMR would provide initial information on the proton and carbon environments within the molecule.

For a more in-depth analysis, two-dimensional NMR experiments would be essential. For instance, Correlation Spectroscopy (COSY) would establish proton-proton couplings, helping to confirm the connectivity of the pyridine (B92270) ring protons and the methyl groups. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would definitively establish the substitution pattern of the trimethylated pyridine ring and the position of the nitrile group.

Investigation of Dynamic Processes and Conformational Analysis

While the pyridine ring itself is aromatic and planar, dynamic processes could be investigated, particularly concerning the rotation of the methyl groups. Variable-temperature NMR studies could reveal if there are any hindered rotations or preferred conformations of these groups, which might be influenced by steric interactions between them. For more complex derivatives of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to determine through-space proximities of protons, providing critical insights into the molecule's three-dimensional structure and preferred conformations in solution.

Elucidation of Reaction Intermediates and Pathways

NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time to identify transient intermediates and elucidate reaction mechanisms. For the synthesis or further derivatization of this compound, in situ NMR monitoring could track the disappearance of starting materials and the appearance of products. This would allow for the identification of any short-lived intermediates, which would be crucial for optimizing reaction conditions and understanding the mechanistic details of the transformation.

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) would be vital for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum, often obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), would provide structural information that is complementary to NMR data.

For mechanistic pathway tracing, isotope labeling studies in conjunction with mass spectrometry would be the method of choice. By incorporating stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into the starting materials for the synthesis of this compound, the fate of these labeled atoms could be tracked throughout the reaction. Analysis of the mass spectra of the intermediates and the final product would reveal how the atoms have been rearranged, providing definitive evidence for proposed reaction mechanisms.

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray crystallography would provide the most precise and unambiguous determination of the three-dimensional molecular structure of this compound in the solid state, provided that suitable crystals can be grown. This technique would yield exact bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the connectivity and stereochemistry of the molecule.

Furthermore, the crystal packing information obtained from X-ray crystallography would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound itself is not chiral, these techniques would not be applicable to the parent compound.

However, if a chiral derivative of this compound were to be synthesized, or if it were used as a ligand in a chiral metal complex, chiroptical spectroscopy would be essential. CD spectroscopy would be used to determine the enantiomeric purity (enantiomeric excess) of the chiral product. The sign and intensity of the Cotton effects in the CD spectrum could also provide information about the absolute configuration of the chiral centers, often in conjunction with computational predictions.

Computational and Theoretical Investigations of 3,5,6 Trimethylpyridine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, geometry, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile, whereas the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn

For 3,5,6-trimethylpyridine-2-carbonitrile, the electronic landscape is shaped by the interplay of the electron-donating methyl (-CH₃) groups and the electron-withdrawing nitrile (-C≡N) group on the pyridine (B92270) ring. Quantum chemical calculations would predict that the HOMO is likely distributed across the π-system of the pyridine ring, with significant contributions from the methyl-substituted carbons. Conversely, the powerful electron-withdrawing nature of the nitrile group would cause the LUMO to be localized predominantly around the C2 carbon and the nitrile group itself, making this site a prime target for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating nucleophilic character. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

Note: The values presented are hypothetical, based on typical DFT calculations for similar aromatic nitriles, and serve to illustrate the output of FMO analysis.

Computational modeling can be used to map the potential energy surface of a chemical reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. acs.orgacs.org

For this compound, a hypothetical reaction, such as the hydrolysis of the nitrile group to a carboxylic acid, could be modeled. Calculations would begin by optimizing the geometries of the reactant, intermediate structures, and the final product. A transition state search would then be performed to locate the saddle point on the potential energy surface corresponding to the addition of a water molecule to the nitrile carbon. Analysis of the transition state's vibrational frequencies confirms its identity (it should have exactly one imaginary frequency corresponding to the reaction coordinate). The calculated activation energy (the difference in energy between the reactant and the transition state) provides a quantitative prediction of the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. osti.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a protein receptor. nih.gov

For a relatively rigid molecule like this compound, conformational analysis via MD would primarily explore the rotational dynamics of the three methyl groups. The pyridine ring itself has very limited flexibility. Simulations would show the preferred rotational orientations (rotamers) of the methyl groups and the energy barriers between them.

When studying ligand binding, MD simulations are invaluable. ucl.ac.uk If this compound were docked into the active site of a hypothetical enzyme, an MD simulation could be initiated to assess the stability of the binding pose. researchgate.net The simulation would track the ligand's movements within the binding pocket, revealing key intermolecular interactions such as hydrogen bonds (e.g., with the pyridine nitrogen), π-π stacking between the pyridine ring and aromatic amino acid residues, and hydrophobic interactions involving the methyl groups. By analyzing the trajectory, researchers can calculate the binding free energy, providing a theoretical estimate of the ligand's affinity for the target. researchgate.net

Structure-Reactivity Relationship (SAR) Prediction through In Silico Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com In silico methods are used to calculate molecular descriptors—numerical values that characterize the steric, electronic, or hydrophobic properties of a molecule—which are then used to build a predictive mathematical model. chemrevlett.comresearchgate.net

To establish an SAR for this compound, a virtual library of analogues could be created by systematically modifying its structure. For instance, the position of the methyl groups could be altered, or the nitrile group could be replaced with other functional groups (e.g., -CONH₂, -COOH). For each analogue, a set of molecular descriptors would be calculated using quantum mechanics or other computational methods. These descriptors might include dipole moment, HOMO/LUMO energies, molecular surface area, and partial atomic charges. These calculated properties would then be correlated with hypothetical biological activity data (e.g., IC₅₀ values) using statistical methods like multiple linear regression to generate a QSAR model. nih.gov Such a model can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov

| Compound Analogue | Modification | Log(1/IC₅₀) (Hypothetical) | Key Descriptor (e.g., LUMO Energy) |

| 1 (Parent) | This compound | 5.0 | -1.20 eV |

| 2 | 3,5-Dimethylpyridine-2-carbonitrile | 4.7 | -1.15 eV |

| 3 | 3,5,6-Trimethylpyridine-2-carboxamide | 4.5 | -0.95 eV |

| 4 | 4,5,6-Trimethylpyridine-2-carbonitrile | 5.2 | -1.25 eV |

Note: This table presents hypothetical data to illustrate the process of an SAR study. The activity values and descriptors are not based on experimental results.

Spectroscopic Parameter Prediction and Validation

Computational chemistry can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, allow for the calculation of isotropic magnetic shielding constants for each nucleus. These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). github.io

For this compound, calculating the ¹H and ¹³C NMR spectra would provide theoretical data to aid in its structural confirmation. The predicted chemical shifts would reflect the electronic environment of each nucleus. For example, the protons of the methyl groups would appear at distinct positions in the ¹H spectrum depending on their proximity to the nitrogen atom and the nitrile group. The carbon atoms of the pyridine ring and the nitrile group would have characteristic shifts in the ¹³C spectrum. Comparing these predicted spectra with experimental data serves as a powerful validation of both the synthesized structure and the computational methodology employed. While no experimental spectrum for this specific isomer is readily available, data from the related compound 2,4,6-trimethylpyridine-3,5-dicarbonitrile (B3105564) can provide a useful reference point for expected chemical shift ranges. researchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Analogous Experimental Shift (ppm) researchgate.net |

| ¹H (Methyl) | 2.5 - 2.8 | 2.70, 2.76 |

| ¹³C (Methyl) | 18 - 25 | 19.8, 24.4 |

| ¹³C (Pyridine Ring) | 105 - 165 | 108.3, 145.9, 164.3 |

| ¹³C (Nitrile) | ~115 | 114.7 |

Note: Predicted shifts are estimates based on general principles. Experimental shifts are for the related isomer 2,4,6-trimethylpyridine-3,5-dicarbonitrile and are provided for comparative context only.

Applications in Advanced Organic Synthesis and Materials Science

3,5,6-Trimethylpyridine-2-carbonitrile as a Versatile Synthetic Building Block

Extensive searches of the scientific literature have not yielded specific research detailing the applications of this compound as a synthetic building block. However, the inherent reactivity of its functional groups—a substituted pyridine (B92270) ring and a nitrile moiety—suggests its potential as a versatile intermediate in organic synthesis. Heterocyclic compounds are foundational in the synthesis of a wide array of more complex molecules. sigmaaldrich.com

Precursor for Nitrogen-Containing Heterocycles

There is no specific information in the reviewed literature on the use of this compound as a precursor for other nitrogen-containing heterocycles. Generally, the nitrile group on a pyridine ring is a valuable functional handle that can be transformed into various other nitrogen-containing groups, such as amines, amides, or tetrazoles, which are key components of many heterocyclic systems. rsc.orgnih.gov The pyridine nitrogen itself can also participate in cyclization reactions. nih.gov

The transformation of a nitrile group allows for the construction of fused ring systems or the introduction of new functionalities. For instance, the reduction of the nitrile can yield an aminomethyl group, which can then be used in subsequent cyclization reactions to form new heterocyclic rings. Hydrolysis of the nitrile would produce a carboxylic acid, another versatile functional group for further elaboration.

Below is an illustrative table of potential transformations of pyridine-2-carbonitriles to form other nitrogen-containing heterocycles, based on general organic chemistry principles.

| Starting Material Class | Reagents and Conditions | Resulting Heterocycle Class |

| Pyridine-2-carbonitrile (B1142686) | 1. Reduction (e.g., H₂, Raney Ni) 2. Reaction with a dielectrophile | Fused bicyclic heterocycles |

| Pyridine-2-carbonitrile | Sodium azide (B81097) (NaN₃) | Pyridyl-tetrazole |

| Pyridine-2-carbonitrile | Hydrolysis (acid or base) | Pyridine-2-carboxylic acid |

| Pyridine-2-carbonitrile | Grignard reagents (R-MgBr) | 2-Pyridyl ketones |

Chiral Auxiliary or Ligand in Asymmetric Catalysis

No specific studies have been found that employ this compound as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov To function as a chiral auxiliary, this compound would first need to be resolved into its enantiomers if it were part of a larger chiral, non-racemic molecule, or be derivatized to introduce a chiral center.

Pyridine-containing molecules are widely used as ligands in asymmetric catalysis due to the coordinating ability of the nitrogen atom with a metal center. researchgate.net For this compound to be an effective ligand, it would likely require modification to create a bidentate or polydentate ligand structure, which often leads to more stable and selective catalysts. The nitrile group or one of the methyl groups could potentially be elaborated into another coordinating group to achieve this.

The following table provides examples of how pyridine-containing scaffolds are generally adapted for use in asymmetric catalysis.

| Ligand Scaffold | Metal | Type of Asymmetric Reaction |

| Chiral Bis(oxazoline) Pyridine (PyBOX) | Rhodium, Copper | Heck reaction, Cyclopropanation |

| Chiral Pyridine-phosphine | Iridium, Palladium | Hydrogenation, Allylic alkylation |

| Chiral Bipyridine | Ruthenium, Iron | Transfer hydrogenation, Epoxidation |

Integration into Novel Scaffold Designs for Chemical Biology Research

There is a lack of specific published research on the integration of this compound into novel scaffolds for chemical biology. The design of new molecular scaffolds is crucial for developing tools to probe biological systems and for the discovery of new therapeutic agents. ucsd.edu

Design and Synthesis of Receptor-Targeting Ligands

Specific examples of receptor-targeting ligands derived from this compound have not been reported in the literature. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and are present in a vast number of FDA-approved drugs. rsc.orgnih.gov The pyridine scaffold is a common feature in molecules designed to interact with a wide range of biological receptors. nih.gov The specific substitution pattern of this compound offers a unique three-dimensional shape and electronic distribution that could be explored for receptor binding. The nitrile group could act as a hydrogen bond acceptor or be used as a point for further chemical modification to optimize receptor interactions.

The table below illustrates how different heterocyclic scaffolds are used to target various receptor classes.

| Heterocyclic Scaffold | Receptor Class Targeted | Example of Biological Activity |

| Piperidine | G-protein coupled receptors (GPCRs) | Antihistaminic, Antipsychotic |

| Pyrimidine | Kinases, DNA | Anticancer, Antiviral |

| Imidazole | Histamine receptors | Antiulcer |

| Benzodiazepine | GABA-A receptors | Anxiolytic, Sedative |

Scaffold Modification for Mechanistic Probes

The use of this compound in the development of mechanistic probes is not documented in the scientific literature. Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov They are often derived from known bioactive scaffolds and modified to include reporter tags (like fluorescent dyes or biotin) or reactive groups for covalent labeling of target proteins. sigmaaldrich.com The structure of this compound could serve as a core scaffold, with the methyl or nitrile groups providing positions for the attachment of such functionalities.

Development of Functional Materials Incorporating this compound Moieties

There are no specific reports on the development of functional materials incorporating this compound. Pyridine-containing compounds are of interest in materials science for their electronic properties and their ability to coordinate with metal ions. They can be incorporated into polymers, metal-organic frameworks (MOFs), and other materials to create functional systems for applications such as catalysis, sensing, and electronics. The nitrile group can also participate in polymerization reactions or be converted to other functional groups suitable for material synthesis.

The following table provides examples of how pyridine derivatives are incorporated into functional materials.

| Material Type | Pyridine Derivative Function | Potential Application |

| Metal-Organic Framework (MOF) | Ligand connecting metal nodes | Gas storage, Catalysis |

| Conjugated Polymer | Monomer unit in the polymer backbone | Organic electronics, Sensors |

| Coordination Polymer | Metal-coordinating repeating unit | Luminescent materials, Magnetic materials |

| Functionalized Nanoparticle | Surface-modifying ligand | Biomedical imaging, Drug delivery |

Photophysical Properties of Derivatives

There is no publicly available research that has investigated the synthesis and photophysical properties of derivatives of this compound.

Coordination Polymers and Metal-Organic Frameworks

There are no published studies on the use of this compound as an organic linker in the synthesis of coordination polymers or MOFs.

It is important to note that the absence of published research does not necessarily mean the compound has no potential in these fields, but rather that it remains an unexplored area of chemical science. Future research may yet uncover applications for this compound in these and other areas of materials science and organic synthesis.

Future Research Directions and Emerging Opportunities

Chemoenzymatic Synthesis and Biotransformations of Pyridine (B92270) Derivatives

The integration of biological catalysts, such as enzymes and whole-cell systems, into synthetic pathways offers a powerful strategy for creating complex pyridine derivatives with high selectivity and efficiency. The microbial metabolism of pyridine compounds is known to occur under both aerobic and anaerobic conditions, involving various bacteria, fungi, and enzymes. nih.gov

Future research could focus on harnessing specific enzymes for the targeted modification of 3,5,6-trimethylpyridine-2-carbonitrile. Enzymes like monooxygenases and dioxygenases, which have been identified in the degradation of other pyridine derivatives, could be explored for their ability to selectively hydroxylate the pyridine ring or oxidize one of the methyl substituents. nih.govsemanticscholar.org The regioselectivity of such biotransformations is often governed by the position of substituents on the pyridine ring, a principle that could be systematically studied for this compound. rsc.org For instance, toluene (B28343) dioxygenase (TDO) has been shown to catalyze both ring and side-chain hydroxylation in different alkylpyridines, suggesting that a similar approach could yield novel hydroxylated derivatives of this compound. rsc.org

Furthermore, nitrile hydratase enzymes could be investigated for the selective hydration of the nitrile group to an amide, providing a mild and green alternative to traditional chemical hydrolysis. This chemoenzymatic approach could lead to the synthesis of novel, biologically active compounds under environmentally benign conditions.

Table 1: Potential Chemoenzymatic Transformations for this compound

| Enzyme Class | Potential Reaction | Potential Product |

| Monooxygenase/Dioxygenase | Selective oxidation of a methyl group | (2-cyano-5,6-dimethylpyridin-3-yl)methanol |

| Monooxygenase/Dioxygenase | Hydroxylation of the pyridine ring | 3,5,6-Trimethyl-4-hydroxypyridine-2-carbonitrile |

| Nitrile Hydratase | Hydration of the nitrile group | 3,5,6-Trimethylpyridine-2-carboxamide |

| Dehydrogenase | Oxidation of a hydroxymethyl group | 2-Cyano-5,6-dimethylpyridine-3-carbaldehyde |

Flow Chemistry and Continuous Manufacturing of this compound Derivatives

Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, scalability, and process control. nih.gov For the synthesis of this compound and its derivatives, adopting continuous manufacturing could lead to pronounced improvements in yield and cost-effectiveness. vcu.edu

Flow reactors, particularly microreactors, provide superior mixing and heat transfer compared to batch systems, which is crucial for controlling exothermic reactions and minimizing the formation of byproducts. nih.gov This enhanced control allows for the use of reaction conditions that may be unsafe or difficult to manage on a large scale in batch reactors. d-nb.info A continuous flow process for synthesizing pyridine derivatives has been shown to operate for over 800 hours while maintaining catalyst activity, demonstrating the robustness of this approach for large-scale production. organic-chemistry.org

Future work could involve designing a multi-step, continuous synthesis of this compound where intermediates are generated and consumed in a continuous stream without isolation. nih.gov This approach, as demonstrated in the streamlined manufacturing of the pyridine-containing drug Nevirapine, can dramatically reduce production steps and costs. vcu.edu Such a system would be particularly beneficial for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes minimize the amount of high-energy material present at any given time. d-nb.info

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reactor volumes and superior heat transfer. d-nb.info |

| Efficiency | Longer reaction times, potential for downtime between batches | Significantly shorter reaction times, continuous operation. organic-chemistry.org |

| Scalability | Challenging to scale up, may require process redesign | Easier scalability by extending operation time or parallelizing reactors. organic-chemistry.org |

| Product Quality | Potential for batch-to-batch variability | Higher consistency and purity due to precise process control. nih.gov |

| Cost | Higher operational and infrastructure costs for large scale | Reduced production costs and smaller manufacturing footprint. vcu.edu |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this Compound

Beyond forward prediction, AI is also proficient at retrosynthesis, identifying potential starting materials for a target molecule. researchgate.net This is particularly valuable for complex derivatives of this compound. Furthermore, ML algorithms can optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts. arxiv.org This technology could be used to refine existing syntheses or to develop entirely new, more efficient processes for this compound family.

Table 3: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

| Forward Reaction Prediction | Predicts the most likely product(s) from a given set of reactants and conditions. nih.gov | Rapidly screen novel reactions to create derivatives; avoid non-viable pathways. |

| Retrosynthesis Planning | Identifies potential precursor molecules for a target compound. researchgate.net | Propose novel and efficient synthetic routes to the target molecule and its analogs. |

| Reaction Optimization | Uses algorithms to find the optimal reaction conditions (temperature, concentration, catalyst) for maximum yield. arxiv.org | Improve the efficiency and cost-effectiveness of existing or new syntheses. |

| Catalyst Discovery | Predicts the performance of potential catalysts for a specific transformation. | Identify novel, more active, or selective catalysts for the synthesis. |

Sustainable Synthesis and Green Chemistry Innovations for Pyridine Nitrile Compounds

The principles of green chemistry are essential for developing environmentally responsible chemical manufacturing processes. For pyridine nitrile compounds, this involves a shift towards using renewable feedstocks, minimizing waste, and avoiding hazardous substances. ijarsct.co.in

Future research in the sustainable synthesis of this compound should focus on several key areas. The use of green catalysts, such as biocatalysts or reusable solid catalysts, can replace toxic and often inefficient traditional catalysts. bohrium.comnih.gov Exploring benign solvents like water or ethanol, or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis. acs.org Techniques such as microwave-assisted synthesis have been shown to enhance reaction rates, improve yields, and reduce the formation of byproducts in the creation of pyridine derivatives. ijarsct.co.inacs.org

Another promising avenue is mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of any solvent. ijarsct.co.in Multicomponent reactions, where three or more reactants combine in a single step to form the product, are another cornerstone of green chemistry. researchgate.net Designing a multicomponent, one-pot synthesis for this compound would be a significant step towards a more atom-economical and sustainable process. These green innovations not only reduce environmental harm but also often lead to more efficient and cost-effective production methods. nih.gov

Table 4: Green Chemistry Principles and Their Application to Pyridine Nitrile Synthesis

| Green Chemistry Principle | Potential Application for this compound Synthesis |

| Use of Catalysis | Employing reusable solid acid catalysts or biocatalysts (enzymes) instead of stoichiometric reagents. bohrium.com |

| Benign Solvents | Replacing traditional organic solvents with water, ethanol, or performing reactions under solvent-free conditions. acs.org |

| Energy Efficiency | Utilizing microwave irradiation or ultrasonic energy to reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Designing one-pot, multicomponent reactions that incorporate most or all starting material atoms into the final product. nih.gov |

| Waste Prevention | Optimizing reactions to maximize yield and minimize the formation of byproducts. |

Q & A

Q. What are the key considerations for synthesizing 3,5,6-Trimethylpyridine-2-carbonitrile in a laboratory setting?

The synthesis typically involves multi-step reactions starting from pyridine or methylpyridine precursors. Key steps include:

- Methylation : Selective introduction of methyl groups at positions 3, 5, and 6 using methyl halides or dimethyl sulfate under basic conditions (e.g., KOH/EtOH) .

- Nitrile functionalization : Cyanation at the 2-position via nucleophilic substitution (e.g., using CuCN or NaCN) or Sandmeyer-type reactions .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or GC-MS .

Critical parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C (methylation step) |

| Catalyst | Pd/C (for cyanation) |

| Solvent | DMF or THF |

Q. How can the stability of this compound be assessed under different storage conditions?

Stability studies should monitor degradation via:

- Accelerated aging : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

- Analytical tracking : Use NMR (¹H/¹³C) to detect hydrolysis of the nitrile group or oxidation of methyl substituents. LC-MS can identify degradation products like carboxylic acids or demethylated derivatives .

- Light sensitivity : UV-Vis spectroscopy to assess photodegradation under UV light (λ = 254 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of the nitrile group in this compound?

Discrepancies in nitrile reactivity (e.g., hydrolysis vs. inertness) often arise from:

- Catalytic conditions : Pd-mediated cyanation may leave residual catalysts that promote unintended hydrolysis. Use chelating agents (e.g., EDTA) to quench metal activity .

- pH dependence : Nitrile stability varies in acidic (protonation inhibits reactivity) vs. basic (promotes nucleophilic attack) environments. Controlled experiments in buffered solutions (pH 4–10) can clarify trends .

- Steric effects : The 2-cyano group’s proximity to methyl substituents may hinder access to reactive sites. Computational modeling (DFT) can predict steric and electronic influences .

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?

Competing reactions at the 2-, 4-, and 6-positions require:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to block specific sites during functionalization .

- Transition-metal catalysis : Use Pd or Ru catalysts with ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .

- Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor desired intermediates. For example, lower temperatures (0–25°C) may favor kinetic products in halogenation .

Q. What methodologies validate the compound’s proposed mechanism in kinase inhibition studies?

To confirm mechanistic hypotheses:

- Enzyme kinetics : Measure IC₅₀ values under varying ATP concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

- X-ray crystallography : Resolve co-crystal structures of the compound bound to target kinases (e.g., EGFR or JAK2) to identify binding interactions .

- Mutagenesis assays : Replace key residues (e.g., catalytic lysines) to test if binding affinity decreases, supporting proposed interaction sites .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on methyl group lability in acidic environments?

Contradictory reports may stem from:

- Acid strength : Demethylation occurs in concentrated H₂SO₄ but not in dilute HCl. Replicate studies using standardized acid concentrations (e.g., 1M vs. 6M) .

- Isotopic labeling : Use ¹³C-labeled methyl groups to track demethylation via mass spectrometry .

- Side reactions : Competing nitrile hydrolysis in strong acids can mask demethylation. Monitor both processes simultaneously via tandem LC-MS/MS .

Experimental Design Considerations

Q. What controls are essential when testing the compound’s biological activity in cell-based assays?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.